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Pyrrocaine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Pyrrocaine is a local anesthetic of the amino amide class, structurally related to lidocaine.[1]

First synthesized in the mid-20th century, it was developed as part of ongoing research to

improve upon the efficacy and safety profile of earlier local anesthetics like procaine.[2]

Historically, it saw use as a nerve-blocking dental anesthetic, valued for its rapid onset of

action.[3] While its current clinical use is not widespread, pyrrocaine remains a relevant

compound for researchers studying structure-activity relationships, ion channel pharmacology,

and the development of new anesthetic agents.[1] This guide provides an in-depth overview of

its chemical structure, properties, synthesis, and mechanism of action.

Chemical Structure and Identification
Pyrrocaine, with the IUPAC name N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide,

possesses a core structure consisting of a lipophilic aromatic ring (2,6-dimethylphenyl), an

intermediate amide linkage, and a hydrophilic tertiary amine (pyrrolidine ring).[2][3] This

amphipathic nature is crucial for its anesthetic activity, allowing it to penetrate nerve

membranes and bind to its target site.

Table 1: Chemical Identifiers for Pyrrocaine
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Identifier Value Reference(s)

IUPAC Name
N-(2,6-dimethylphenyl)-2-

(pyrrolidin-1-yl)acetamide
[3]

CAS Number 2210-77-7 (Free Base) [4]

2210-64-2 (Hydrochloride) [4]

PubChem CID 24361 [5]

Molecular Formula C₁₄H₂₀N₂O [4]

SMILES
CC1=C(C(=CC=C1)C)NC(=O)

CN2CCCC2
[3]

InChIKey
OYCGKECKIVYHTN-

UHFFFAOYSA-N
[1]

Physicochemical Properties
The physicochemical properties of pyrrocaine are critical to its pharmacokinetic and

pharmacodynamic profiles, influencing its solubility, membrane permeability, and binding

affinity. The hydrochloride salt is generally used in formulations to improve water solubility.[4]

Table 2: Physicochemical Properties of Pyrrocaine
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Property Value Form Reference(s)

Molecular Weight 232.32 g/mol Free Base [1]

268.78 g/mol Hydrochloride [4]

Melting Point 83 °C Free Base [4]

205 °C Hydrochloride [4]

Boiling Point 369.9 ± 30.0 °C Free Base (Predicted) N/A

pKa 14.23 ± 0.70 (Predicted) N/A

logP (XLogP3-AA) 2.4 N/A (Computed) [5]

Solubility 31.3 µg/mL (at pH 7.4) Free Base [5]

Soluble in water,

alcohol
Hydrochloride [4][6]

Synthesis of Pyrrocaine
The synthesis of pyrrocaine is analogous to that of lidocaine and is typically achieved through

a two-step process.[3] The first step involves the formation of an amide bond, followed by a

nucleophilic substitution.

Experimental Protocol: Synthesis of Pyrrocaine
Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel,

and a reflux condenser, dissolve 2,6-dimethylaniline (1 equivalent) in a suitable aprotic

solvent (e.g., glacial acetic acid or toluene).

Cool the solution in an ice bath to 0-5 °C.

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while

maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under a

vacuum to yield 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Step 2: Synthesis of N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide (Pyrrocaine)

In a round-bottom flask, dissolve the 2-chloro-N-(2,6-dimethylphenyl)acetamide (1

equivalent) from Step 1 in a suitable solvent such as benzene or toluene.

Add pyrrolidine (2.5 equivalents) to the solution. The excess pyrrolidine acts as both the

nucleophile and a base to neutralize the HCl formed.

Heat the mixture to reflux and maintain for 4-6 hours.

Monitor the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature.

Wash the organic solution sequentially with dilute hydrochloric acid to remove excess

pyrrolidine, then with a dilute sodium bicarbonate solution, and finally with water.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure to obtain the crude pyrrocaine base.

Recrystallize the crude product from a suitable solvent (e.g., hexane) to obtain pure

pyrrocaine.
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Step 1: Amide Formation

Step 2: Nucleophilic Substitution

2,6-Dimethylaniline

2-chloro-N-(2,6-dimethylphenyl)acetamide

 Acylation

Chloroacetyl Chloride

Pyrrocaine

 Substitution

Pyrrolidine Intermediate from Step 1

Click to download full resolution via product page

A simplified workflow for the two-step synthesis of Pyrrocaine.

Mechanism of Action
Like other local anesthetics, pyrrocaine exerts its effect by blocking nerve impulse conduction.

[1] The primary target is the voltage-gated sodium channel in the neuronal membrane.

The unionized, lipid-soluble form of pyrrocaine penetrates the nerve cell membrane. Once

inside the axoplasm, which has a lower pH, the molecule equilibrates into its protonated,

cationic form. This charged form of pyrrocaine then binds to a specific receptor site on the

intracellular side of the voltage-gated sodium channel.[7] This binding stabilizes the channel in

its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization

and propagation of an action potential.[8] The result is a reversible blockade of nerve

conduction, leading to a loss of sensation in the area supplied by the nerve.
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Mechanism of action for Pyrrocaine at the voltage-gated sodium channel.
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Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies specifically on pyrrocaine are limited. However, as an

amino-amide local anesthetic, its metabolic pathway is expected to be similar to that of

lidocaine.[2]

Absorption: The rate of absorption into the systemic circulation depends on the site of

injection, dosage, and the presence of vasoconstrictors.

Distribution: Pyrrocaine is distributed to various tissues, with higher concentrations in well-

perfused organs.

Metabolism: Amide-type local anesthetics are primarily metabolized in the liver by

microsomal enzymes, specifically the cytochrome P450 system.[9] The amide bond of

pyrrocaine is likely hydrolyzed, followed by further degradation.

Excretion: The metabolites are then excreted by the kidneys in the urine.

Experimental Protocol: In Vitro Metabolism using Liver
Microsomes

Preparation: Prepare an incubation mixture containing pooled human liver microsomes, a

NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate

dehydrogenase, and NADP+), and a phosphate buffer (pH 7.4).

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

Initiation: Initiate the metabolic reaction by adding a known concentration of pyrrocaine
(dissolved in a suitable solvent like methanol or DMSO, with the final solvent concentration

kept low, typically <1%).

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the

reaction mixture.
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Quenching: Immediately stop the reaction in the aliquots by adding a cold organic solvent,

such as acetonitrile, often containing an internal standard.

Processing: Centrifuge the quenched samples to precipitate proteins.

Analysis: Analyze the supernatant for the disappearance of the parent drug (pyrrocaine)

and the appearance of metabolites using a validated analytical method, such as Liquid

Chromatography-Mass Spectrometry (LC-MS).

Data Analysis: Calculate the rate of metabolism and identify the major metabolites formed.

Prepare Incubation
Mixture Pre-incubate at 37°C Add Pyrrocaine

(Initiate Reaction) Incubate at 37°C Withdraw Aliquots
at Time Points

Quench Reaction
(e.g., cold Acetonitrile) Centrifuge Analyze Supernatant

(LC-MS) Data Analysis

Click to download full resolution via product page

Workflow for an in vitro metabolism study of Pyrrocaine.

Toxicology
Pyrrocaine has been reported to be "somewhat harmless compared to lidocaine," with no

observed signs of methemoglobinemia, a known side effect of some other local anesthetics.[3]

Adverse effects on blood pressure and heart rate are similar to those of lidocaine.[3] However,

specific quantitative toxicity data, such as the median lethal dose (LD50), are not readily

available in the public domain. General toxic effects of local anesthetics are dose-dependent

and can manifest as central nervous system (CNS) stimulation (e.g., restlessness, tremors)

followed by depression (e.g., respiratory depression), and cardiovascular effects (e.g.,

hypotension, arrhythmias).

Conclusion
Pyrrocaine is an amino-amide local anesthetic with a chemical structure and mechanism of

action that are well-characterized within its class. While it is not currently a frontline clinical

agent, its study provides valuable insights for medicinal chemists and pharmacologists. The

provided protocols for synthesis and in vitro metabolism serve as a foundation for further

research into this and related compounds. Future investigations could focus on obtaining more
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precise pharmacokinetic and toxicology data to fully elucidate its profile and potential for new

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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